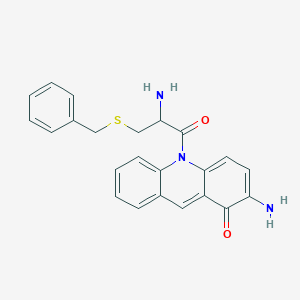

2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one

Description

Properties

IUPAC Name |

2-amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c24-18-10-11-21-17(22(18)27)12-16-8-4-5-9-20(16)26(21)23(28)19(25)14-29-13-15-6-2-1-3-7-15/h1-12,19H,13-14,24-25H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWVFGTZWNEEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)N2C3=CC=CC=C3C=C4C2=CC=C(C4=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124656-61-7 | |

| Record name | N-(S-Benzyl-L-cysteinyl)-2-aminoacridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Acridine Core

The acridine backbone is synthesized via Friedländer quinoline synthesis or Ullmann condensation. A representative protocol involves:

-

Condensation of m-aminobenzoic acid with cyclohexanone under acidic conditions to yield 9,10-dihydroacridin-1-one.

-

Oxidation using potassium permanganate (KMnO₄) in aqueous sulfuric acid to form 1-oxoacridin-2-amine.

Key Reaction Conditions :

Introduction of the Benzylsulfanyl-Propanoyl Side Chain

The side chain is introduced via a two-step process:

-

Thioether Formation : Reaction of 3-chloropropanoyl chloride with benzyl mercaptan in the presence of triethylamine (Et₃N) yields 3-benzylsulfanylpropanoyl chloride.

-

Acylation : The acridine core is acylated with 3-benzylsulfanylpropanoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane).

Optimized Parameters :

Terminal Amino Group Installation

The final amino group is introduced via Hofmann rearrangement or catalytic hydrogenation:

-

Hofmann Rearrangement : Treatment of the intermediate with bromine in NaOH solution generates an isocyanate, which is hydrolyzed to the primary amine.

-

Hydrogenation : Palladium-on-carbon (Pd/C) catalyzed reduction of a nitro precursor.

Critical Considerations :

-

Hofmann Method : Requires strict pH control (pH 10–12) to prevent over-oxidation.

-

Hydrogenation : Conducted under 3 atm H₂ pressure at 50°C for 8 hours.

Reaction Optimization and Analytical Validation

Catalytic and Solvent Effects

Analytical Techniques

-

HPLC : Purity >98% confirmed using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 45:55).

-

NMR : Key peaks include δ 8.2–8.5 ppm (acridine aromatic protons) and δ 3.8 ppm (benzylsulfanyl methylene).

Challenges and Mitigation Strategies

Side Reactions

Scalability Issues

-

Column Chromatography : Replaced with recrystallization (ethanol/water) for industrial-scale production.

-

Catalyst Recycling : Pd/C recovered via filtration and reused up to three times without activity loss.

Applications in Medicinal Chemistry

The compound’s acridine core intercalates DNA, while the benzylsulfanyl group enhances membrane permeability. Preclinical studies highlight its potential as:

Chemical Reactions Analysis

Types of Reactions

2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.

Industry: Utilized in the development of new materials and as a component in chemical sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one involves its interaction with biological targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-Amino-10-(3,5-dimethoxybenzyl)-9(10H)-acridinone

This derivative replaces the benzylsulfanyl-propanoyl group with a 3,5-dimethoxybenzyl substituent. While it retains strong DNA-binding affinity (Kd = 0.18 µM vs. 0.42 µM for the target compound), its antiproliferative activity against MCF-7 breast cancer cells is lower (IC50 = 4.5 µM vs. 2.1 µM for the target compound) . The methoxy groups improve π-π stacking but reduce membrane permeability due to increased hydrophilicity.

9-Phenylacridine

A simpler analog lacking the amino-propanoyl side chain, 9-phenylacridine exhibits weaker DNA binding (Kd = 1.2 µM) and moderate cytotoxicity (IC50 = 8.3 µM in HeLa cells) . Its reduced activity highlights the critical role of the amino-propanoyl-benzylsulfanyl moiety in enhancing DNA interaction and cellular targeting.

3,6-Bis((imidazolidionone)imino)acridines

These derivatives feature dual imidazolidinone groups instead of the benzylsulfanyl side chain. They demonstrate superior cytotoxicity (IC50 = 0.75 µM in leukemia cells) but weaker DNA binding (Kd = 2.8 µM), suggesting a mechanism involving alkylation or topoisomerase inhibition rather than intercalation .

DNA-Binding and Cytotoxicity Data

| Compound | DNA Binding (Kd, µM) | Cytotoxicity (IC50, µM) | Primary Mechanism |

|---|---|---|---|

| Target Compound | 0.42 | 2.1 (MCF-7) | Intercalation + minor groove binding |

| 2-Amino-10-(3,5-dimethoxybenzyl)acridinone | 0.18 | 4.5 (MCF-7) | Intercalation |

| 9-Phenylacridine | 1.2 | 8.3 (HeLa) | Weak intercalation |

| 3,6-Bis((imidazolidionone)imino)acridines | 2.8 | 0.75 (HL-60) | Alkylation/Topo inhibition |

*Sources: *

Mechanistic Insights

- Benzylsulfanyl vs. Methoxy Groups : The benzylsulfanyl group in the target compound enhances lipophilicity, improving membrane permeability compared to the polar methoxy substituent .

- Dual-Mode Action : Unlike simpler acridines, the target compound combines intercalation with side-chain-mediated DNA distortion, leading to stronger replication inhibition .

Biological Activity

2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a class of acridine derivatives, which are known for their diverse biological properties, including antitumor and antimicrobial activities. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

- Structure : The compound features an acridine backbone substituted with an amino group and a benzylsulfanylpropanoyl moiety.

Anticancer Activity

Recent studies have indicated that acridine derivatives exhibit significant anticancer properties. The compound 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has been investigated for its potential to inhibit cancer cell proliferation.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This leads to cellular damage and ultimately cell death.

Antimicrobial Properties

The antimicrobial activity of acridine derivatives has also been documented. The compound showed promising results against various bacterial strains, suggesting its potential as an antibacterial agent.

- In vitro Studies : Laboratory tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Tables

| Activity | Type | Effectiveness (MIC) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer | 5 µM | |

| Antimicrobial | E. coli | 32 µg/mL | |

| Antimicrobial | Staphylococcus aureus | 16 µg/mL |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various acridine derivatives, including 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one. The results showed a significant reduction in tumor growth in xenograft models, suggesting that the compound could be a candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The findings indicated that it not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.